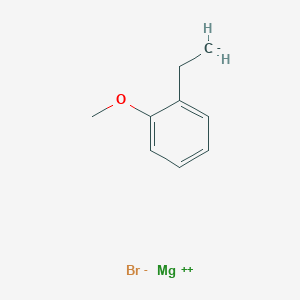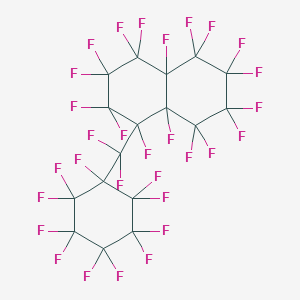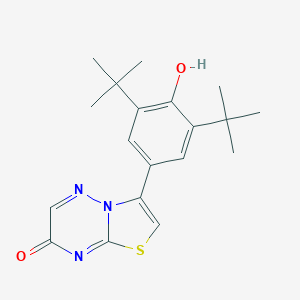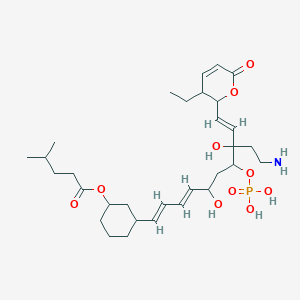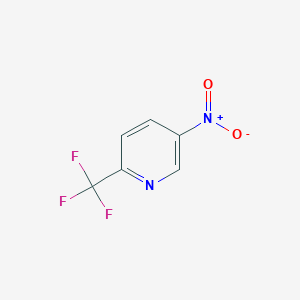
5-Nitro-2-(trifluoromethyl)pyridine
Overview
Description
5-Nitro-2-(trifluoromethyl)pyridine (5-NTFP) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitrogenous compound, with a molecular formula of C5H3F3N2O. It has been used as a reagent in a variety of organic synthesis reactions, and is also a substrate for a number of enzymes. In addition, 5-NTFP has been used in the study of enzyme mechanisms, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Crystallographic and Molecular Studies:
- Amato et al. (1989) investigated the conformational aspects of 5-nitro-2-(2-pyridinylthio)-pyridine in different states of matter using X-ray diffraction and dipolometry. Their study compared experimentally derived conformers with theoretical molecular orbital calculations (Amato et al., 1989).
- Michalski et al. (2016) focused on the excited states of selected hydrazo-compounds, including 5-nitro-2-(2-phenylhydrazinyl)pyridine, examining their electronic absorption and emission spectra in various solvents and states (Michalski et al., 2016).
Synthesis and Chemical Properties:
- Kiss et al. (2008) developed novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives from simple fluorinated precursors. These compounds are key intermediates in manufacturing a COMT inhibitor (Kiss et al., 2008).
- Vural and Kara (2017) conducted spectroscopic, optical, DNA, antimicrobial, and density functional theory studies on 5-Bromo-2-(trifluoromethyl)pyridine. They explored the compound's vibrational frequencies, chemical shift values, non-linear optical properties, and antimicrobial activities (Vural & Kara, 2017).
Pharmaceutical and Medicinal Applications:
- Tao et al. (2022) reported on toxic encephalopathy and methemoglobinemia after poisoning by 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical product synthesis. This study highlighted the compound's toxicity and the need for caution in industrial production (Tao et al., 2022).
Material Science and Engineering:
- Ma et al. (2018) synthesized a fused, tricyclic pyridine-based energetic material, demonstrating its high density, low thermal stability, and good detonation properties. This study expands the applications of pyridine derivatives in material science (Ma et al., 2018).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Nitro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. The nitro group in this compound can participate in redox reactions, which can affect the oxidative state of the cell and influence various metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ toxicity .
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-2-1-4(3-10-5)11(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSJYRKGWJZNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554189 | |
| Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116470-66-7 | |
| Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



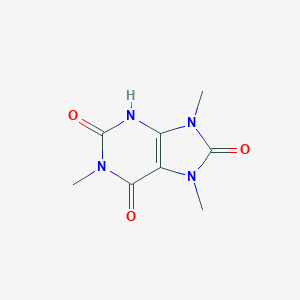
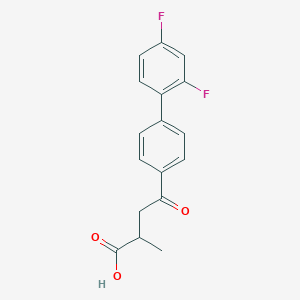
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)

